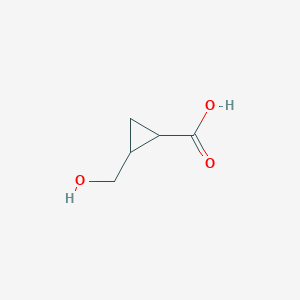

2-(羟甲基)环丙烷-1-羧酸

描述

“2-(Hydroxymethyl)cyclopropane-1-carboxylic acid” is a chemical compound that is likely to have a structure similar to cyclopropanecarboxylic acid, with an additional hydroxymethyl group .

Synthesis Analysis

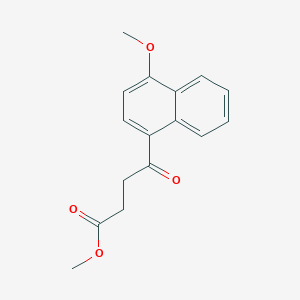

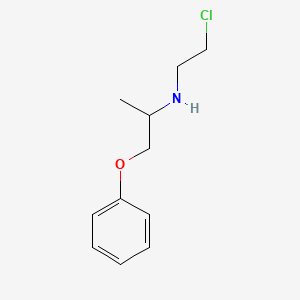

The synthesis of cyclopropanes, which are highly useful motifs often incorporated into drug candidates, can be achieved via hydrogen borrowing (HB) catalysis . This transformation occurs via HB alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group, affording the cyclopropanated product . The leaving group can be installed in either the ketone or alcohol component of the HB system, giving access to α-cyclopropyl ketones via two complementary approaches .Molecular Structure Analysis

The molecular structure of “2-(Hydroxymethyl)cyclopropane-1-carboxylic acid” is likely to consist of a cyclopropane ring fused to a carboxylic acid group, with an additional hydroxymethyl group . The cyclopropane ring is a three-membered carbon ring, which is noteworthy for its exceptional strain .Chemical Reactions Analysis

Cyclopropanes can be formed via the reaction of carbenes with the double bond in alkenes or cycloalkenes . Methylene, H2C, is the simplest carbene, and in general, carbenes have the formula R2C . Other species that will also react with alkenes to form cyclopropanes but do not follow the formula of carbenes are referred to as carbenoids .Physical And Chemical Properties Analysis

In its pure form, cyclopropanecarboxylic acid, a compound structurally similar to “2-(Hydroxymethyl)cyclopropane-1-carboxylic acid”, is a colorless, crystalline substance that exhibits a characteristic acidic smell . It has a melting point of 48-52°C and a boiling point of 173-174°C, indicative of a relatively low volatility .科学研究应用

植物中的乙烯前体

2-(羟甲基)环丙烷-1-羧酸与植物中的乙烯前体 1-氨基环丙烷-1-羧酸 (ACC) 密切相关。Hoffman、Yang 和 McKeon (1982) 将枯萎小麦叶中的 ACC 的主要共轭物鉴定为 1-(丙二酰氨基)环丙烷-1-羧酸,突出了这些化合物在植物生理学中的作用 (Hoffman、Yang 和 McKeon,1982)。

合成和化学研究

陆信义 (2013) 报道了从 2-甲氧基苯乙烯合成了一种新型烟草风味化合物 2-(2-羟苯基)环丙烷-1-羧酸 (HCCA)。该研究证明了该化合物在创造风味方面的潜力 (陆信义,2013)。此外,Pirrung、Dunlap 和 Trinks (1989) 探索了外消旋、(1R, 2S)-和 (1S, 2R)-1-氨基-2-(羟甲基)环丙烷羧酸的合成和研究,展示了该化合物在化学合成中的重要性和在亲和纯化技术中的潜在应用 (Pirrung、Dunlap 和 Trinks,1989)。

生物活性方面的潜力

含有环丙烷部分的天然产物的生物多样性,例如 1-氨基环丙烷-1-羧酸及其结构类似物,表明了一系列生物活性,包括抗真菌、抗菌、抗病毒和抗肿瘤特性。Coleman 和 Hudson (2016) 讨论了这些化合物的分离、合成和生物活性,提供了对它们广泛应用的见解 (Coleman 和 Hudson,2016)。

药物和药用化学

在药用化学的背景下,Bonnaud 等人 (1987) 合成和评估了 1-芳基-2-(氨基甲基)环丙烷羧酸衍生物作为潜在的抗抑郁药,证明了该化合物在药物发现和开发中的相关性。这项研究突出了其在合成具有抗抑郁活性的化合物中的应用 (Bonnaud 等,1987)。

作用机制

While the specific mechanism of action for “2-(Hydroxymethyl)cyclopropane-1-carboxylic acid” is not provided in the search results, cyclopropanes are often incorporated into drug candidates and FDA-approved drugs . Their incorporation can impose conformational restrictions on the molecule, fixing the positions of the pendant pharmacophores and leading to improved interactions with the target protein .

安全和危害

While specific safety and hazard information for “2-(Hydroxymethyl)cyclopropane-1-carboxylic acid” is not available in the search results, it’s important to handle all chemical compounds with care and appropriate safety measures. For a similar compound, “1-(Hydroxymethyl)cyclopropane carboxylic acid”, hazard statements include H315, H318, and H335 .

未来方向

属性

IUPAC Name |

2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-2-3-1-4(3)5(7)8/h3-4,6H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKGVPAQOZSDOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

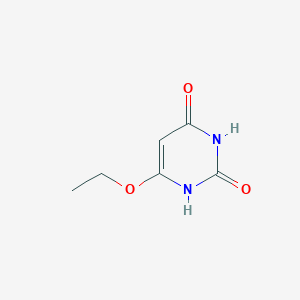

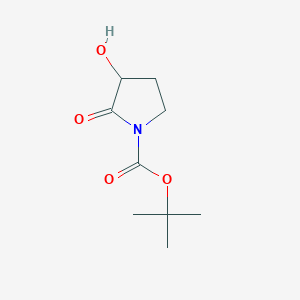

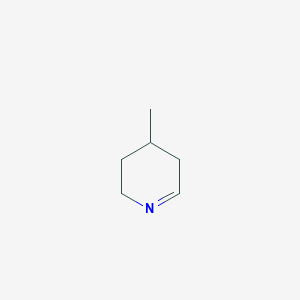

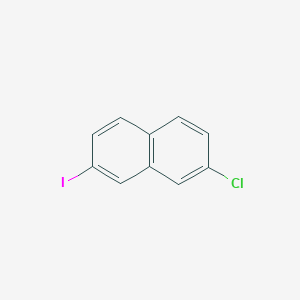

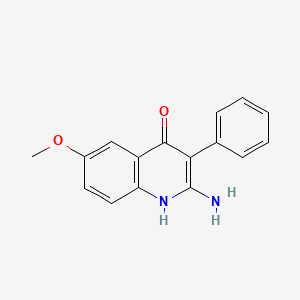

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(4aR,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3331722.png)